Ginsenoside F3
Overview
Description
Ginsenoside F3 is a naturally occurring saponin compound found in the leaves of Panax ginseng. It belongs to the dammarane-type triterpene saponins, which are known for their diverse biological activities. This compound has been studied for its potential health benefits, including immunomodulatory, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Ginsenoside F3 primarily targets immune cells and has been shown to regulate the production and gene expression of type 1 and type 2 cytokines in murine spleen cells . It also enhances the NF-kappaB DNA binding activity induced by ConA in murine spleen cells .
Mode of Action
This compound interacts with its targets, primarily immune cells, to modulate their function. It regulates the production and gene expression of type 1 and type 2 cytokines, which are key players in the immune response . Additionally, this compound enhances the DNA binding activity of NF-kappaB, a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .
Biochemical Pathways
They exert their functions via interactions with steroidal receptors . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached . Over
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside F3 can be isolated from the crude extracts of Panax ginseng flower buds. The isolation process involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min . The preparation at a semi-preparative scale involves using a Daisogel C-18 column and gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Panax ginseng leaves or flower buds. The process includes extraction with solvents, followed by purification using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside F3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.
Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with altered biological activities. For example, hydrolysis can yield protopanaxadiol and protopanaxatriol, which are aglycones with distinct pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
- Ginsenoside Re
- Ginsenoside Rf
- Ginsenoside Rg1
- Ginsenoside Rg2
- Ginsenoside Rg3
- Ginsenoside Rh1
Properties
IUPAC Name |
2-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-52-35-32(49)29(46)24(44)18-51-35)21-11-15-39(6)28(21)22(42)16-26-38(5)14-12-27(45)37(3,4)34(38)23(43)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVLGWTJSLQIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside F3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62025-50-7 | |
Record name | Ginsenoside F3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the potential immunological effects of Ginsenoside F3?
A1: Research suggests that this compound may possess immunoenhancing properties. In studies using murine spleen cells, this compound demonstrated an ability to promote cell proliferation and influence cytokine production. Specifically, it was observed to increase the production of IL-2 and IFN-γ (type 1 cytokines) while decreasing the production of IL-4 and IL-10 (type 2 cytokines) [, ]. Additionally, this compound appears to modulate the expression of genes associated with these cytokines and their related transcription factors [].
Q2: What is the distribution of this compound within the Panax ginseng plant?
A3: this compound is found in various parts of the Panax ginseng plant. While originally isolated from the leaves [], it has also been identified in the roots, flower buds, and fruits of the plant []. This suggests that different parts of Panax ginseng could potentially be utilized for their this compound content.
Q3: Are there any structural analogs of this compound with known biological activity?
A4: Yes, this compound belongs to a larger family of ginsenosides, many of which have demonstrated biological activity. Notably, Ginsenosides Rg2 (both 20S and 20R isomers), Rh1 (both 20S and 20R isomers), F1, protopanaxatriol, panaxatriol, Rg1, and Chikusetsaponin-L8 have all been shown to affect GJIC, though their mechanisms of action may differ []. This highlights the structural diversity and pharmacological potential within the ginsenoside family.
Q4: Are there any analytical methods to assess the quality and presence of this compound in plant material?
A5: Yes, analytical techniques like UHPLC-Q-Exactive/HRMS and HPLC-ESI-MS/MS have proven effective in identifying and quantifying this compound along with other ginsenosides in various Panax species []. These methods offer accurate and comprehensive analysis, aiding in quality control and species differentiation for research and commercial purposes.
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